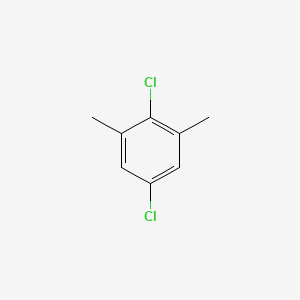

2,5-Dichloro-1,3-dimethylbenzene

描述

Contextualization of Halogenated Xylene Derivatives

Xylene, or dimethylbenzene, exists as three isomers: ortho-, meta-, and para-xylene. wikipedia.org These compounds are of great industrial value, serving as precursors to chemicals like terephthalic acid and phthalic anhydride, which are used in the production of polymers and plasticizers. wikipedia.org The halogenation of xylenes, a reaction that involves substituting one or more hydrogen atoms with a halogen, yields halogenated xylene derivatives. wikipedia.org These reactions can occur on the methyl groups or on the aromatic ring, leading to a variety of compounds with different properties and applications. wikipedia.org

Halogenated xylene derivatives are a subset of the broader class of halogenated hydrocarbons. nc.gov The addition of halogen atoms to the xylene structure can alter its reactivity and utility. For instance, chloro-ortho-xylene can be oxidized to produce chlorophthalic acid or its anhydride, demonstrating the role of halogenation in creating valuable chemical intermediates. google.com

Significance of 2,5-Dichloro-1,3-dimethylbenzene in Aromatic Chemistry

This compound, also known as 2,5-dichloro-m-xylene, is a specific dihalogenated aromatic compound with the chemical formula C₈H₈Cl₂. nih.govchemspider.com Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and two chlorine atoms at positions 2 and 5.

The primary significance of this compound in aromatic chemistry lies in its role as a chemical intermediate and a subject of study for understanding the properties and reactions of dihalogenated aromatics. Its specific substitution pattern influences its electronic properties and reactivity in various chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.06 g/mol |

Overview of Research Paradigms and Methodologies Applied to Dihalogenated Aromatics

The study of dihalogenated aromatics, including this compound, employs a range of advanced analytical techniques. Given the often complex nature of samples containing these compounds, especially in environmental contexts, thorough extraction and selective cleanup are crucial preliminary steps. nih.govacs.org

Common research methodologies include:

Gas Chromatography-Mass Spectrometry (GC/MS): This is a cornerstone technique for the analysis and quantification of halogenated aromatic compounds. nih.govacs.org It allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio.

Liquid Chromatography (LC): Open liquid chromatographic columns are often used for sample cleanup and separation prior to analysis. nih.govacs.org

Extraction Techniques: Methods like solid-phase extraction and Soxhlet-Dean-Stark extraction are employed to isolate the compounds of interest from various matrices. nih.govacs.org

Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify the functional groups present in a molecule. The NIST WebBook provides reference IR spectra for related compounds like 2,5-dichloro-p-xylene. nist.gov

Photocatalytic Studies: Research into the dehalogenation of halogenated benzene derivatives often involves photocatalysis, using materials like ZnS or CdS nanocrystallites to break down these compounds. acs.org The progress of these reactions is monitored to understand the degradation pathways.

These methodologies are essential for determining the presence and concentration of dihalogenated aromatics, as well as for studying their chemical transformations and potential environmental fate. nih.govacs.org

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXAUCXMSVFGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415940 | |

| Record name | Benzene, 2,5-dichloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68266-70-6 | |

| Record name | Benzene, 2,5-dichloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The key vibrational modes expected for 2,5-dichloro-1,3-dimethylbenzene include:

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations typically found between 2975 and 2845 cm⁻¹. docbrown.infodocbrown.info

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce characteristic absorption bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

Methyl Group Bending Vibrations: The methyl groups will also display characteristic bending (deformation) vibrations. Asymmetric bending modes typically appear around 1450 cm⁻¹, while symmetric bending modes are found near 1375 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic absorptions are expected in the 900-800 cm⁻¹ region.

A hypothetical FT-IR data table for this compound, based on these expectations, is presented below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2975-2845 | Asymmetric and Symmetric Stretching | Methyl C-H |

| 1600-1450 | Stretching | Aromatic C=C |

| ~1450 | Asymmetric Bending | Methyl C-H |

| ~1375 | Symmetric Bending | Methyl C-H |

| 900-800 | Out-of-Plane Bending | Aromatic C-H |

| 800-600 | Stretching | C-Cl |

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. While specific experimental Raman data for this compound is scarce, analysis of related xylene isomers provides a basis for predicting its spectral features. chemicalbook.comrktech.hu

Key Raman active modes for this compound would include:

Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, often observed around 1000 cm⁻¹, is expected. The exact position is sensitive to the nature and position of the substituents.

C-Cl Symmetric Stretching: The symmetric stretching of the two C-Cl bonds would be a prominent feature in the Raman spectrum.

Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl groups will also be Raman active.

Aromatic C-H Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds will give rise to characteristic Raman signals.

A predicted Raman data table for this compound is provided below.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2975-2845 | Asymmetric and Symmetric Stretching | Methyl C-H |

| ~1600 | Ring Stretching | Aromatic C=C |

| ~1000 | Ring Breathing | Benzene Ring |

| 800-600 | Symmetric Stretching | C-Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each atom can be determined.

High-Resolution Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their neighboring protons. For this compound, the following proton signals are expected:

Due to the symmetry of the molecule, there are two distinct types of protons: the aromatic protons and the methyl protons.

Aromatic Protons: The two protons on the benzene ring are chemically equivalent and will appear as a single signal. The presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups will influence the chemical shift of these protons, which is expected to be in the aromatic region (δ 7.0-8.0 ppm).

Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will give rise to a single, more intense signal. This signal is expected to appear in the upfield region characteristic of alkyl groups attached to an aromatic ring (δ 2.0-2.5 ppm).

A predicted ¹H NMR data table is shown below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | Singlet | 2H | Aromatic (H-4, H-6) |

| ~ 2.4 | Singlet | 6H | Methyl (CH₃) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. In this compound, due to molecular symmetry, four distinct carbon signals are expected. The chemical shifts can be predicted based on the effects of the chloro and methyl substituents on the aromatic ring. Data from the related compound 2-chloro-1,3-dimethylbenzene (B1203680) can be used as a reference. chemicalbook.comchemicalbook.com

C1 and C3 (Methyl-bearing carbons): These carbons are equivalent and their chemical shift will be influenced by the attached methyl group and the adjacent chlorine atom.

C2 and C5 (Chloro-bearing carbons): These carbons are equivalent and will be significantly downfield due to the strong deshielding effect of the chlorine atoms.

C4 and C6 (Aromatic C-H carbons): These two carbons are equivalent and will appear as a single signal in the aromatic region.

Methyl Carbons: The two methyl carbons are equivalent and will produce a single signal in the upfield alkyl region.

A predicted ¹³C NMR data table is presented below.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 138 | Quaternary | C1, C3 (C-CH₃) |

| ~ 133 | Quaternary | C2, C5 (C-Cl) |

| ~ 128 | Tertiary | C4, C6 (CH) |

| ~ 20 | Primary | Methyl (CH₃) |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be expected to show no cross-peaks for this compound. This is because all the aromatic protons are equivalent, as are all the methyl protons, and there are no vicinal protons to couple with each other. This lack of correlation would further support the proposed symmetrical structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. For this compound, this experiment would show a correlation between the aromatic proton signal (~7.2 ppm) and the aromatic C-H carbon signal (~128 ppm). It would also show a strong correlation between the methyl proton signal (~2.4 ppm) and the methyl carbon signal (~20 ppm). The quaternary carbons (C1, C2, C3, and C5) would not appear in the HSQC spectrum as they have no attached protons. This would definitively link the proton and carbon signals and confirm their assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₈Cl₂), the molecular weight is 175.06 g/mol . chembk.com

The mass spectrum of an aromatic compound is characterized by a prominent molecular ion peak. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound is expected to follow pathways typical for substituted xylenes. The primary fragmentation would likely involve the loss of a methyl group (CH₃) to form a stable benzylic cation. Further fragmentation could involve the loss of a chlorine atom or the entire chloromethyl radical. The fragmentation of the related compound 1,3-dimethylbenzene shows a base peak at m/z 91, corresponding to the loss of a methyl group to form the [C₇H₇]⁺ ion. docbrown.info A similar loss would be anticipated for this compound, leading to a significant peak at m/z 160.

A detailed analysis of the fragmentation pattern can provide valuable information about the substitution pattern of the benzene ring.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure | Significance |

| [C₈H₈Cl₂]⁺ | 174/176/178 | Molecular Ion | Confirms the molecular weight and the presence of two chlorine atoms. |

| [C₇H₅Cl₂]⁺ | 159/161/163 | Loss of a methyl group | Indicates the presence of methyl substituents. |

| [C₈H₈Cl]⁺ | 139/141 | Loss of a chlorine atom | A common fragmentation pathway for chlorinated aromatic compounds. |

| [C₇H₅Cl]⁺ | 124/126 | Loss of a methyl and a chlorine group | Further fragmentation of the primary fragments. |

X-ray Diffraction Studies for Solid-State Structure Determination

As of the latest available data, specific X-ray diffraction studies for this compound have not been reported in the searched literature. This indicates a potential area for future research to definitively determine its crystal structure and packing in the solid state. Such a study would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete three-dimensional picture of the molecule.

Comparative Spectroscopic Analysis with Positional Isomers (e.g., 2,5-Dichloro-1,4-dimethylbenzene)

A comparative analysis of the spectroscopic data of this compound with its positional isomer, 2,5-Dichloro-1,4-dimethylbenzene, can highlight the subtle differences in their structures and electronic environments.

The mass spectra of both isomers are expected to show similar molecular ion peaks due to their identical molecular formula (C₈H₈Cl₂). However, the relative intensities of the fragment ions may differ due to the different positions of the methyl and chloro substituents, which can influence the stability of the resulting carbocations. The NIST WebBook provides a mass spectrum for 2,5-Dichloro-1,4-dimethylbenzene (also known as 2,5-Dichloro-p-xylene), which can serve as a reference for comparison. nist.govnist.gov

Spectroscopic techniques such as ¹H NMR and ¹³C NMR would be particularly useful in distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene ring. For this compound, one would expect to see two distinct signals for the methyl groups and two signals for the aromatic protons in the ¹H NMR spectrum, reflecting the lower symmetry of the molecule compared to its 1,4-disubstituted isomer. In contrast, 2,5-Dichloro-1,4-dimethylbenzene, having a higher degree of symmetry, would show a simpler NMR spectrum.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (Predicted/Observed) | Expected ¹H NMR Signals |

| This compound | C₈H₈Cl₂ | 175.06 chembk.com | M⁺ (174/176/178), [M-CH₃]⁺ (159/161/163), [M-Cl]⁺ (139/141) | Two methyl signals, two aromatic proton signals |

| 2,5-Dichloro-1,4-dimethylbenzene | C₈H₈Cl₂ | 175.055 nist.gov | M⁺ (174/176/178), [M-CH₃]⁺, [M-Cl]⁺ | One methyl signal, one aromatic proton signal |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. rsc.org For 2,5-Dichloro-1,3-dimethylbenzene, DFT calculations, particularly using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with various basis sets, have been employed to elucidate its characteristics. rsc.org

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are typically performed using methods like B3LYP with basis sets such as 6-31G* and 6-311+G**. rsc.org The optimized structure provides a foundational model for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311+G )**

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.40 | |

| C-Cl | 1.74 | |

| C-C (methyl) | 1.51 | |

| C-H (methyl) | 1.09 | |

| C-C-C (ring) | 118 - 122 | |

| C-C-Cl | 119 - 121 | |

| C-C-C (methyl) | 120 - 122 |

Note: These are representative values and the exact parameters can vary slightly depending on the specific computational method and basis set used.

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For this compound, these calculations help in understanding the molecule's dynamic behavior. The characteristic vibrational modes include C-H stretching in the aromatic ring and methyl groups, C-C stretching of the benzene (B151609) ring, and C-Cl stretching and bending vibrations. docbrown.inforesearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~3000-2900 | Methyl C-H stretching |

| ~1600-1450 | Aromatic C-C stretching |

| ~1100-1000 | C-Cl stretching |

| ~850-750 | C-H out-of-plane bending |

Note: These are approximate ranges. The precise calculated frequencies are often scaled to better match experimental data.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO may be distributed over the ring and the chlorine atoms. This distribution facilitates intramolecular charge transfer upon electronic excitation. rsc.orgorientjchem.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the regions around the chlorine atoms are typically characterized by negative potential due to the high electronegativity of chlorine, while the hydrogen atoms of the methyl groups and the aromatic ring represent areas of positive potential.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations offer a powerful approach to predicting the reactivity of molecules. scienceopen.com By employing theoretical models, it is possible to understand and forecast the behavior of molecules in chemical reactions without conducting laboratory experiments. scienceopen.comscienceopen.com Methods based on Density Functional Theory (DFT) are frequently used to calculate various reactivity descriptors. mdpi.com These descriptors, derived from the electronic structure of the molecule, can provide insights into reaction mechanisms and selectivity. For instance, the Fukui function can be calculated to identify the most reactive sites within the this compound molecule for various types of reactions.

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Computational simulations, particularly those based on quantum chemistry, are instrumental in predicting the NLO properties of molecules. nih.gov For this compound, theoretical calculations can be used to determine its first-order hyperpolarizability (β), a key indicator of second-order NLO activity. rsc.org These simulations involve applying an external electric field to the molecule and calculating the induced dipole moment. The results of these calculations can help in the design and screening of new NLO materials with enhanced performance. researchgate.net

Applications in Advanced Materials and Fine Chemical Synthesis

Role as Chemical Intermediates in Organic Synthesis

The reactivity of the chlorine and methyl substituents on the aromatic ring of 2,5-Dichloro-1,3-dimethylbenzene makes it a valuable intermediate in organic synthesis. The chlorine atoms can be substituted through various cross-coupling reactions, while the methyl groups can be functionalized, leading to a wide array of derivatives.

Precursors for Aromatic Building Blocks

This compound serves as a precursor for a variety of more complex aromatic building blocks. The chlorine atoms, being good leaving groups in the presence of a suitable catalyst, can be replaced by other functional groups. Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in this context. wiley.comhugendubel.info These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, transforming the simple dichlorinated xylene into more elaborate structures.

For instance, a hypothetical Suzuki coupling reaction could be employed to replace one or both chlorine atoms with aryl or vinyl groups, leading to the synthesis of substituted biphenyls or stilbenes. Similarly, a Sonogashira coupling could introduce alkyne moieties, which are valuable precursors for various organic materials. The general scheme for such transformations is presented below.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Substituted biphenyl (B1667301) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkynyl-substituted xylene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand | Diamino-dimethylbenzene |

| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenyl-substituted xylene |

These transformations highlight the potential of this compound as a foundational molecule for generating a library of substituted aromatic compounds for further synthetic applications.

Synthesis of Dyes and Pigments

The synthesis of many organic dyes and pigments relies on aromatic intermediates, particularly those containing chlorine atoms that can be functionalized to build larger chromophoric systems. chemicalbook.com While direct synthesis of commercial dyes from this compound is not widely documented, its structural motifs are found in various dye classes. Chlorinated aromatic compounds are known precursors in the production of diarylide pigments and other azo dyes. For example, the synthesis of Pigment Yellow 13 involves the use of a dichlorinated biphenyl derivative. chembk.com

The chlorine atoms in this compound can be substituted by amino or hydroxyl groups, which are key functionalities in many dye molecules. These groups can then be diazotized and coupled to form azo compounds, which constitute a large and important class of dyes. The presence of the methyl groups can also influence the final properties of the dye, such as its solubility and color fastness.

Scaffold for Novel Ligands in Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. The rigid aromatic core of this compound makes it a suitable scaffold for the synthesis of bidentate or polydentate ligands. The two chlorine atoms can be substituted with various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), to create novel ligand architectures.

The spatial arrangement of the coordinating groups on the xylene backbone can be controlled by the synthetic route, potentially leading to ligands with unique steric and electronic properties. These properties, in turn, can influence the activity, selectivity, and stability of the resulting metal complexes in catalytic applications, including cross-coupling reactions, hydrogenations, and polymerizations.

Advanced Polymeric Materials Synthesis

Dihaloaromatic compounds are key monomers in the synthesis of various high-performance polymers through polycondensation reactions. While research on the direct polymerization of this compound is limited, its isomer, 2,5-dichloro-p-xylene, is a known precursor for poly[(2,5-dimethyl-p-phenylene)vinylene], a derivative of the important conjugated polymer poly(p-phenylene vinylene) (PPV). orgsyn.orgrsc.org This suggests that this compound could be a viable monomer for analogous polymerizations.

Potential polymerization routes for this compound include Heck, Suzuki, or Gilch polymerization. For example, a Heck coupling reaction with ethylene (B1197577) could yield a poly(m-phenylene vinylene) derivative with methyl substituents on the phenylene ring. The substitution pattern of the monomer would influence the stereochemistry and, consequently, the physical and chemical properties of the resulting polymer.

Another potential application is in the synthesis of poly(phenylene thioether)s (PPTs), which are known for their high refractive indices and thermal stability. The synthesis of PPTs often involves the polycondensation of a dihaloaromatic compound with an aromatic dithiol. acs.org

Building Blocks for Optoelectronic Materials and Devices

Conjugated polymers derived from precursors like this compound are of significant interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of these polymers, including their band gap and charge carrier mobility, are highly dependent on the structure of the monomeric units.

The incorporation of the this compound moiety into a polymer backbone would be expected to influence the polymer's conformation and packing in the solid state, thereby affecting its photophysical properties. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups can be strategically used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning is critical for optimizing the performance of optoelectronic devices. For instance, PPV derivatives with tailored side chains have shown potential in fabricating electronic and photovoltaic devices. nih.gov

Environmental Behavior and Transformation Studies

Abiotic Degradation Pathways

Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes, primarily photolysis and hydrolysis. These pathways are crucial in determining the persistence of 2,5-dichloro-1,3-dimethylbenzene in the environment.

Photolysis Mechanisms and Kinetics

Photolysis, the breakdown of compounds by light, is a significant degradation route for many aromatic hydrocarbons in the atmosphere and surface waters. For this compound, direct photolysis would involve the absorption of solar radiation, leading to the cleavage of the carbon-chlorine or other bonds within the molecule. The presence of the aromatic ring suggests that it can absorb ultraviolet (UV) radiation, which is a prerequisite for photodegradation.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is likely a more significant degradation pathway in both the atmosphere and in sunlit natural waters. Hydroxyl radicals are powerful oxidizing agents that can react rapidly with aromatic compounds. The rate of this reaction is influenced by the number and position of the methyl and chlorine substituents on the benzene (B151609) ring. For chlorinated benzenes, the reaction with hydroxyl radicals is a key removal process in the atmosphere.

Table 1: Predicted Photodegradation Characteristics of this compound (based on analogous compounds)

| Parameter | Predicted Behavior | Rationale based on Analogous Compounds |

| Direct Photolysis | Possible, but likely a minor pathway. | Aromatic ring allows for UV absorption. |

| Indirect Photolysis | Significant pathway, especially in the atmosphere. | Reaction with hydroxyl radicals is a major sink for chlorinated benzenes and xylenes. |

| Key Reactive Species | Hydroxyl radical (•OH) | A primary oxidant for aromatic compounds in the environment. |

Hydrolysis Reactions in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For chlorinated aromatic compounds like this compound, the carbon-chlorine bond is the primary site for potential hydrolysis. However, the C-Cl bond in aryl halides is generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature) due to the strength and stability of the bond, which is enhanced by the aromatic ring.

Studies on dichlorobenzenes have shown that they are generally stable to hydrolysis. epa.gov Therefore, it is anticipated that this compound would also exhibit a high degree of stability towards hydrolysis in aqueous environments. Significant degradation through this pathway would likely only occur under extreme conditions of pH or temperature, which are not typical of most natural ecosystems.

Biotic Transformation Processes

The fate of this compound in soil and sediment is heavily influenced by microbial activity. Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including recalcitrant molecules like chlorinated hydrocarbons. asm.org

Microbial Degradation and Biotransformation Pathways

The biodegradation of chlorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring of chlorinated benzenes is typically initiated by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a chlorinated cis-dihydrodiol. This intermediate is then further metabolized, often leading to catechols which can undergo ring cleavage. The presence of two methyl groups in this compound may influence the position of the initial enzymatic attack and the subsequent metabolic pathway. While specific studies on this isomer are lacking, it is plausible that bacteria capable of degrading other dichlorinated or dimethylated benzenes could also transform this compound.

Anaerobic Degradation: In anaerobic environments, such as saturated soils, sediments, and certain groundwater zones, reductive dechlorination is a key transformation process for highly chlorinated benzenes. nih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, with the chlorinated compound serving as an electron acceptor. This process generally becomes more favorable as the number of chlorine substituents increases. Therefore, this compound could potentially undergo reductive dechlorination to form monochlorodimethylbenzenes. However, lower chlorinated benzenes are often more resistant to anaerobic degradation. nih.gov

Identification of Biodegradation Products

The identification of biodegradation products is crucial for understanding the complete metabolic pathway and for assessing any potential risks associated with the intermediates. Given the lack of specific studies on this compound, the potential biodegradation products can only be predicted based on established pathways for similar compounds.

Table 2: Predicted Biodegradation Products of this compound

| Degradation Condition | Predicted Initial Products | Subsequent Products |

| Aerobic | Dichlorodimethylphenols, Dichlorodimethylcatechols | Ring cleavage products |

| Anaerobic | Monochlorodimethylbenzenes | Further dechlorination products (dimethylbenzene) |

Environmental Distribution and Partitioning Modeling

The environmental distribution of this compound is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine whether the compound will preferentially partition into air, water, soil, or biota.

Due to its low water solubility and moderate vapor pressure, it is expected that this compound will have a tendency to volatilize from surface water and soil into the atmosphere. epa.gov Its lipophilic nature, as indicated by a predicted high Kow value, suggests a potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.

Environmental fate models, such as fugacity models, can be used to predict the partitioning of chemicals between different environmental compartments. While specific modeling studies for this compound are not available, data for dichlorobenzenes can provide an approximation. These models generally indicate that a significant fraction of dichlorobenzenes released to the environment will reside in the atmosphere, with a smaller fraction partitioning to soil and water. epa.gov

Future Research Directions

Development of Novel Stereoselective Synthetic Routes

The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. For 2,5-dichloro-1,3-dimethylbenzene, future research could focus on creating chiral molecules from this achiral starting material.

A significant area of exploration lies in the stereoselective functionalization of the benzylic positions (the carbon atoms of the methyl groups). The reactivity of these positions can be harnessed to introduce chirality. chemistrysteps.commasterorganicchemistry.com Research into catalytic systems, potentially employing chiral transition metal complexes or organocatalysts, could enable the enantioselective synthesis of derivatives. Such developments would be a significant step towards producing enantiomerically pure compounds for applications in pharmaceuticals or advanced materials.

Furthermore, bio-inspired synthetic strategies could offer new pathways. elsevierpure.com By mimicking enzymatic processes, it may be possible to achieve high stereoselectivity under mild conditions. The principles of stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, could be applied to derivatives of this compound to create complex molecular architectures. ethz.ch

Exploration of Unusual Reactivity Patterns

The interplay between the electron-withdrawing chloro groups and the electron-donating methyl groups on the benzene (B151609) ring of this compound presents a landscape for discovering unconventional reactivity.

Future studies could investigate the reactivity of the benzylic C-H bonds, which are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This inherent reactivity could be exploited for selective oxidation or halogenation reactions under specific conditions. chemistrysteps.commasterorganicchemistry.com Exploring reactions under high-temperature or high-pressure conditions, or in the presence of novel catalysts, might reveal unexpected reaction pathways and lead to the synthesis of novel compounds.

The aromatic ring itself, while generally deactivated by the chlorine atoms towards electrophilic substitution, could exhibit unusual regioselectivity in reactions such as nitration or sulfonation. youtube.comyoutube.com A detailed investigation into the kinetics and mechanisms of these reactions could provide valuable insights into the electronic effects governing the reactivity of polysubstituted aromatic compounds. numberanalytics.com

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The transition towards greener and more sustainable chemical manufacturing processes is a global imperative. Integrating the synthesis and transformation of this compound with flow chemistry and other sustainable technologies is a promising research direction.

Flow chemistry offers significant advantages for handling potentially hazardous reactions, such as those involving halogenated compounds, by providing enhanced control over reaction parameters like temperature and pressure, and improving safety. njbio.comnih.gov The continuous nature of flow processes can also lead to higher yields and purity of products. mdpi.comillinois.edu Future research could focus on developing continuous flow processes for the chlorination of p-xylene (B151628) to selectively produce the 2,5-dichloro isomer, minimizing the formation of byproducts. google.comgoogle.com

Moreover, the adoption of green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient methods like microwave-assisted synthesis, can significantly reduce the environmental footprint of processes involving this compound. rasayanjournal.co.inrjptonline.orgnih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methods. Advanced in-situ spectroscopic techniques can provide real-time information about the species present in a reaction mixture.

Future research should aim to employ techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the reactions of this compound. For instance, studying the ozonolysis of dichlorobenzene derivatives with in-situ FTIR and GC/MS can reveal the formation of various intermediates and products over time. theijes.com This data can be invaluable for elucidating reaction pathways, identifying transient intermediates, and understanding the kinetics of complex transformations.

Predictive Modeling of Complex Chemical Transformations

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research. For this compound, these methods can provide insights that are difficult to obtain through experiments alone.

Future research could involve the use of quantum mechanical calculations, such as density functional theory (DFT), to model the reaction mechanisms and predict the reactivity of this compound. rsc.org These models can help in understanding the factors that control the regioselectivity and stereoselectivity of reactions. For example, computational models can predict the most likely sites for electrophilic attack on the aromatic ring or the most favorable pathways for benzylic functionalization.

Predictive models can also be used to design new catalysts and reaction conditions for the selective synthesis of desired products. By simulating the interaction of this compound with different catalysts, researchers can identify promising candidates for experimental investigation.

Expanding Applications in Emerging Technologies

While this compound has established applications, its unique structure suggests potential for use in a range of emerging technologies.

One promising area is in the synthesis of advanced polymers. The dichlorinated xylene core can be used as a monomer or a building block for creating polymers with specific thermal, mechanical, or electronic properties. chemicals.co.uk For instance, it could be a precursor for poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic. wikipedia.org Research into the polymerization of derivatives of this compound could lead to the development of new materials for electronics, aerospace, and other high-tech industries. acs.org

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dichloro-1,3-dimethylbenzene with high purity, and how is purity validated?

- Synthesis : Optimize halogenation of 1,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC).

- Purity Validation : Use gas chromatography (GC) with flame ionization detection (>95.0% purity threshold) or high-performance liquid chromatography (HPLC) for non-volatile byproducts .

- Purification : Recrystallize from ethanol or hexane to remove unreacted starting materials or isomers.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Light Sensitivity : Store in amber glassware to prevent photodegradation. Studies on analogous chlorinated aromatics (e.g., 2,5-dichloro-1,4-benzoquinone) show significant decomposition under UV light, leading to reduced bioactivity .

- Thermal Stability : Thermal gravimetric analysis (TGA) data for similar compounds (e.g., dichlorophenamide derivatives) suggest stability up to 150°C. Store at 2–8°C for long-term preservation .

Q. What standard assays are used to screen the biological activity of this compound?

- Receptor Modulation : Employ electrophysiological assays (e.g., Xenopus oocyte GABAA receptor models) to assess activity thresholds. Note that solubility cutoffs (0.10–0.46 mmol/L) may limit efficacy, as seen in structurally related brominated analogs .

- Enzyme Inhibition : Use urease inhibition assays (e.g., jack bean or Helicobacter pylori urease) with DCIP (2,6-dichloroindophenol) as a chromogenic substrate to quantify IC₅₀ values .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 191.0 for C₈H₇Cl₂).

- X-ray Crystallography : Resolve crystal packing and halogen-bonding interactions, as demonstrated for dichlorobenzenesulfonamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between solubility data and observed biological activity?

- Methodology :

Solubility Profiling : Use shake-flask or HPLC-based methods to measure aqueous solubility across pH ranges.

Activity Correlation : Compare solubility thresholds (e.g., 0.10–0.46 mmol/L) with receptor binding assays. For example, if activity persists below solubility limits, investigate colloidal aggregates or micelle formation .

Co-solvent Systems : Test activity in DMSO/water mixtures (≤1% DMSO) to mitigate solubility artifacts.

Q. What mechanistic insights can be gained from studying the inhibition of urease by this compound?

- Kinetic Analysis : Apply the Wilson-Kitz method to determine inhibition constants (Kᵢ). For analogous quinones, pseudo-first-order kinetics and irreversible thiol modification are observed .

- Thiol Reactivity : Use Ellman’s assay to quantify free thiols in urease before/after inhibition. Pre-treatment with L-cysteine or DTT (dithiothreitol) can confirm thiol-dependent mechanisms .

Q. How does photodegradation impact the compound’s stability and bioactivity in environmental or biological matrices?

- Photolysis Studies : Expose aqueous solutions to simulated sunlight (e.g., 300–800 nm) and monitor degradation via UV-Vis spectroscopy. Track DPPH radical scavenging capacity to assess redox-active byproducts .

- Bioactivity Loss : Compare pre- and post-irradiation IC₅₀ values in enzyme assays. For example, DCBQ derivatives lose 40–60% inhibitory potency after 24-hour light exposure .

Q. What advanced computational or experimental approaches elucidate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to GABAA receptors or urease active sites. Prioritize docking with AutoDock Vina and validate using mutagenesis (e.g., cysteine-to-serine mutants in urease) .

- Spectroscopic Probes : Use stopped-flow kinetics or time-resolved fluorescence to capture transient enzyme-inhibitor complexes.

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 191.05 g/mol | HRMS |

| Melting Point | 65–67°C | DSC |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Shake-flask |

| Aqueous Solubility | 0.12 mmol/L (25°C) | HPLC |

Table 2 : Comparative Enzyme Inhibition Data

| Compound | Urease IC₅₀ (µM) | GABAA Receptor EC₅₀ (µM) |

|---|---|---|

| This compound | 15.2 ± 1.8 | Inactive (solubility-limited) |

| 2-Bromo-1,3-dimethylbenzene | N/A | 0.46 mmol/L threshold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。